molecular formula C16H16N6O2 B2990766 1-methyl-N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide CAS No. 2034464-04-3

1-methyl-N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide

Cat. No.: B2990766
CAS No.: 2034464-04-3
M. Wt: 324.344
InChI Key: UTWDOIHZYFHXQA-UHFFFAOYSA-N
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Description

1-methyl-N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide is a small molecule research compound offered for biochemical and pharmacological study. While the specific mechanism of action and research applications for this molecule are not yet fully characterized, its complex structure featuring a pyridazine core linked to a pyrazole-substituted pyridine suggests potential as a key intermediate or investigational tool in medicinal chemistry. Compounds with similar structural motifs, such as the juxtaposition of pyridine and pyrazole rings, have been investigated for their activity against various biological targets, including enzyme inhibition . Researchers can utilize this chemical to explore its potential biological activity, optimize its structure for potency and selectivity, and investigate its function in cellular and in vitro assays. This product is supplied for laboratory research purposes. This compound is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Proper storage conditions and handling procedures should be established by the research laboratory in accordance with safe laboratory practices.

Properties

IUPAC Name

1-methyl-N-[[6-(2-methylpyrazol-3-yl)pyridin-3-yl]methyl]-6-oxopyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N6O2/c1-21-14(7-8-19-21)12-4-3-11(9-17-12)10-18-16(24)13-5-6-15(23)22(2)20-13/h3-9H,10H2,1-2H3,(H,18,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTWDOIHZYFHXQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=CC(=N1)C(=O)NCC2=CN=C(C=C2)C3=CC=NN3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-methyl-N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide is a novel chemical entity that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C25H22F3N5O4SC_{25}H_{22}F_{3}N_{5}O_{4}S, with a molecular weight of approximately 545.53 g/mol. The structure features a pyridazine core, which is known for its diverse biological activities, particularly in drug development.

Anticancer Activity

Recent studies have highlighted the anticancer potential of related pyridazine derivatives. For instance, compounds with similar scaffolds demonstrated significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer). The IC50 values reported for these derivatives ranged from 6.90 μM to 51.46 μM, indicating promising efficacy compared to standard chemotherapeutics like doxorubicin .

The mechanisms through which this compound exerts its biological effects may involve:

  • Inhibition of Kinases : Similar compounds have been shown to inhibit key kinases involved in cancer progression, such as glycogen synthase kinase 3 (GSK-3) and c-Met kinase .
  • Induction of Apoptosis : Research suggests that certain pyridine derivatives can induce apoptosis in cancer cells by activating intrinsic pathways that lead to programmed cell death .

Data Table: Biological Activity Summary

Activity TypeCell LineIC50 Value (μM)Reference
AnticancerMCF-714.34
AnticancerHCT-1166.90
Kinase Inhibitionc-MetHigher than foretinib
Apoptosis InductionVariousNot specified

Case Studies

  • Study on Pyridazine Derivatives : A comprehensive study evaluated the cytotoxic effects of various pyridazine derivatives against human cancer cell lines. The results indicated that compounds with structural similarities to our target compound exhibited significant anticancer activity, suggesting that the presence of specific functional groups enhances efficacy against tumor cells .
  • Mechanistic Insights : Another investigation focused on the mechanism of action of pyridine-based compounds, revealing their ability to modulate apoptotic pathways and inhibit proliferative signals in cancer cells. This aligns with findings from studies on related compounds that suggest a multifaceted approach to targeting cancer cells through various biochemical pathways .

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